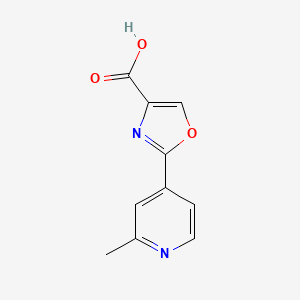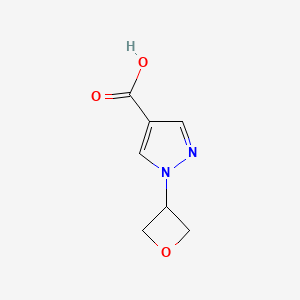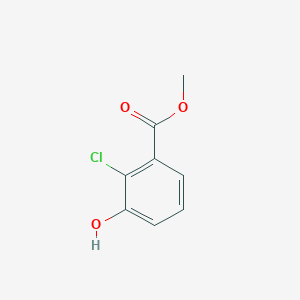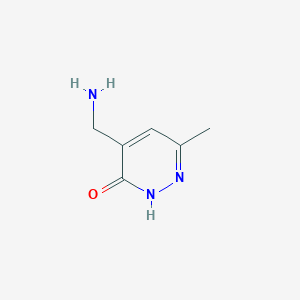
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
- Purification and Characterization : The resulting 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is purified and characterized using techniques like NMR spectroscopy, IR spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of an isothiazole ring (containing sulfur and nitrogen atoms) with a phenyl group and a methyl group attached. The ester functional group is linked to the carboxylic acid moiety .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Immunological Activity
- 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester and its derivatives have been explored for their potential immunological activities. Studies have synthesized various derivatives and analyzed their effects in humoral immune responses and delayed-type hypersensitivity reactions in animal models. These compounds have shown to influence the immunological response in vitro, suggesting potential applications in immunomodulation and therapy (Lipnicka & Zimecki, 2007).
Synthesis and Structural Studies
- Research has been conducted on the synthesis and structural analysis of derivatives of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester. These studies focus on the creation of new compounds and their characterization using various spectroscopic and crystallographic techniques. Such research provides insights into the molecular structure and properties of these compounds, which is crucial for their potential application in various fields, including pharmacology and materials science (Wang & Dong, 2009).
Pharmacological Investigations
- Some derivatives of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester have been investigated for their pharmacological properties, including analgesic and anti-inflammatory activities. These studies aim to develop new therapeutic agents based on the structural modification of the compound to enhance its efficacy and reduce side effects (Gokulan et al., 2012).
Applications in Chemistry
- The compound and its derivatives have applications in synthetic chemistry, serving as intermediates in the synthesis of various heterocyclic compounds. These substances are used in the production of materials with specific chemical properties, useful in diverse areas ranging from industrial processes to drug development (Cox, Prager, & Svensson, 2003).
properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQKPGSXDIIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)


![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)

![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)



